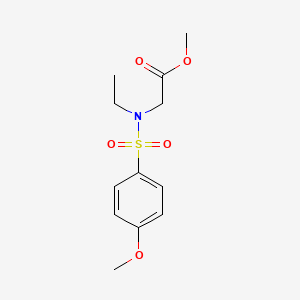
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEM and is a sulfonamide derivative that has been synthesized using various methods. MEM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of MEM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MEM has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MEM has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor and antimicrobial effects. In addition, MEM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MEM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. It also has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, MEM also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving MEM. One area of research is the development of new sulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of sulfonamides in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of MEM and other sulfonamide derivatives, as well as their potential applications in various fields of scientific research.
Conclusion
In conclusion, Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a valuable tool for studying various biological processes in scientific research. It has a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use, MEM has several advantages that make it a valuable tool for scientific research. With further research, MEM and other sulfonamide derivatives may have even greater potential for use in various fields of scientific research.
Synthesemethoden
MEM can be synthesized using various methods, including the reaction of N-ethyl-4-methoxyaniline with chloroacetyl chloride and subsequent reaction with sodium methoxide. Another method involves the reaction of N-ethyl-4-methoxyaniline with chloroacetic acid and subsequent reaction with thionyl chloride. These methods have been optimized to produce high yields of MEM with high purity.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MEM has been used in studies investigating the role of sulfonamides in cancer treatment, as well as in the development of new antibiotics. It has also been used in studies investigating the role of sulfonamides in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(9-12(14)18-3)19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRMABFXPBCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





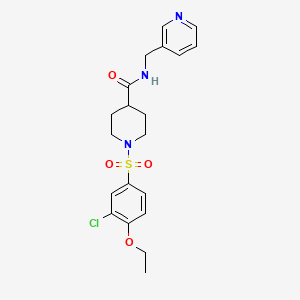

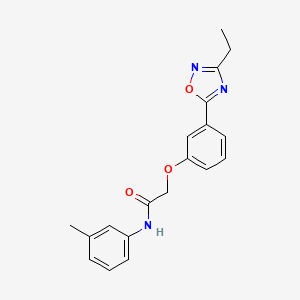
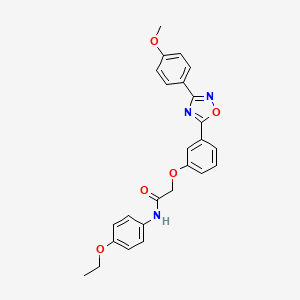
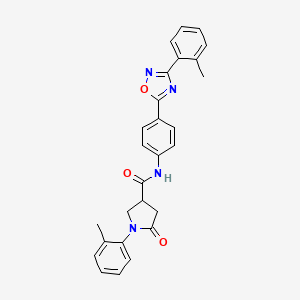


![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)

